![molecular formula C11H12N2O3 B1604373 [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid CAS No. 915924-02-6](/img/structure/B1604373.png)
[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Overview
Description
[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid, also referred to as 4-methyl-1H-benzimidazole-2-methoxyacetic acid, is an organic compound commonly used in biochemical and physiological research. It is a white, crystalline solid that is soluble in water and ethanol. This compound has a molecular weight of 192.2 g/mol and a melting point of 175-176 °C. 4-methyl-1H-benzimidazole-2-methoxyacetic acid is used in a variety of research applications, including synthesis, enzyme inhibition, and drug delivery.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Benzimidazole derivatives have shown potential as anticancer agents . They can inhibit the proliferation of cancer cells and induce apoptosis, which is the programmed cell death that is often defective in cancer cells.
Antiviral Activity
Some benzimidazole derivatives have demonstrated antiviral properties . They can inhibit the replication of various types of viruses, including HIV, making them potential candidates for the development of new antiviral drugs.
Antiparasitic Activity
Benzimidazole derivatives have been found to have antiparasitic activity . They can inhibit the growth of various types of parasites, making them potential candidates for the development of new antiparasitic drugs.
Anti-inflammatory and Analgesic Activity
Benzimidazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They can reduce inflammation and pain, making them potential candidates for the development of new anti-inflammatory and analgesic drugs.
Antioxidant Activity
Some benzimidazole derivatives have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, making them potential candidates for the development of new antioxidant drugs.
Neurological, Endocrinological, and Ophthalmological Applications
Benzimidazole analogs have been found to inhibit various enzymes involved in neurological, endocrinological, and ophthalmological conditions . This makes them potential candidates for the development of drugs for these conditions.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been extensively studied for their diverse pharmacological activities . They have shown potential as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
Benzimidazole derivatives have been found to impact a wide range of biochemical pathways, often related to the function of their targets .
Pharmacokinetics
The compound is a solid at room temperature, which may impact its bioavailability .
Result of Action
Benzimidazole derivatives have been found to have a range of effects at the molecular and cellular level, often related to their pharmacological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often impact the action of similar compounds .
properties
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-2-4-8-11(7)13-9(12-8)5-16-6-10(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKTODSTLXDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649167 | |
Record name | [(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
CAS RN |
915924-02-6 | |
Record name | [(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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